Pradimicin O
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Overview
Description
Pradimicin O is a natural product found in Actinomadura hibisca with data available.
Scientific Research Applications
Mannose-Binding and Glycobiological Applications
- Mannose-Binding Mechanisms : Pradimicins (PRMs), including Pradimicin O, have a unique ability to bind D-mannose (Man) and are used in studying mannose-binding mechanisms. Their potential as tools in glycobiological research is significant due to the biological roles of Man-containing glycans (Nakagawa & Ito, 2022).
Antifungal and Antiviral Properties
- Antifungal Activity : Pradimicins, including this compound, are known for their broad-spectrum antifungal properties, effective against various pathogens like Candida spp., Cryptococcus neoformans, and Aspergillus spp. They work by binding to D-mannosides in fungal cell walls, disrupting membrane integrity (Walsh & Giri, 2005).
- HIV Inhibition : Pradimicin A (PRM-A), a related compound, shows inhibitory activity against HIV by binding to the virus' gp120, preventing virus entry. This suggests potential use for this compound in similar applications (Balzarini et al., 2006).
Biosynthesis and Genetic Studies
- Biosynthetic Gene Cluster : The biosynthesis of pradimicins involves a specific gene cluster in Actinomadura hibisca, leading to the production of its unique chemical structure. Understanding this process is crucial for potential biosynthetic modifications (Kim et al., 2007).
Cancer Research
- Antineoplastic Effects : Pradimicin-IRD, another derivative, shows potential in treating colon cancer by inducing DNA damage and apoptosis in cancer cells, opening possibilities for this compound in similar applications (Almeida et al., 2019).
Glycosylation Studies
- Glycosyltransferase Involvement : Genetic studies have identified specific enzymes (PdmQ and PdmS) that are crucial in the glycosylation steps of pradimicin biosynthesis. These findings are essential for understanding and manipulating the structure of compounds like this compound (Jha et al., 2015).
Molecular Interaction Analysis
- Mannose Binding Site Mapping : Research has mapped the primary mannose binding site of Pradimicin A, providing insights into the molecular interactions of pradimicins, which could extend to this compound (Nakagawa et al., 2011).
Yeast Studies
- Pradimicin Resistance in Yeast : Studies on yeast resistance to pradimicin have revealed mutations in certain proteins that lead to resistance, enhancing our understanding of its mechanism of action (Hiramoto et al., 2003).
HIV Inhibition Studies
- Inhibition of HIV Transmission : Pradimicin S (PRM-S), a derivative, has shown potential in inhibiting HIV transmission, indicating possible research pathways for this compound in HIV inhibition (Balzarini et al., 2010).
Glycoprotein Detection
- Staining Dye for Glycoproteins : Pradimicin A, modified to reduce aggregation, can be used as a staining agent for glycoproteins, a technique potentially applicable to this compound (Nakagawa et al., 2021).
Properties
CAS No. |
132971-64-3 |
---|---|
Molecular Formula |
C29H25NO11 |
Molecular Weight |
563.5 g/mol |
IUPAC Name |
(2R)-2-[[(5R)-1,5,9,14-tetrahydroxy-7,11-dimethoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C29H25NO11/c1-9-5-12-15(31)8-14-20(19(12)24(34)17(9)28(37)30-10(2)29(38)39)26(36)21-22(27(14)41-4)25(35)18-13(23(21)33)6-11(40-3)7-16(18)32/h5-7,10,15,31-32,34,36H,8H2,1-4H3,(H,30,37)(H,38,39)/t10-,15-/m1/s1 |
InChI Key |
BBIMHVVAVXBCFV-MEBBXXQBSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(C[C@H]2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)N[C@H](C)C(=O)O)O |
SMILES |
CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)NC(C)C(=O)O)O |
Canonical SMILES |
CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)NC(C)C(=O)O)O |
Synonyms |
Pradimicin O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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